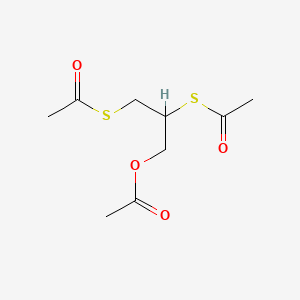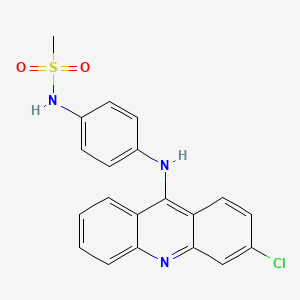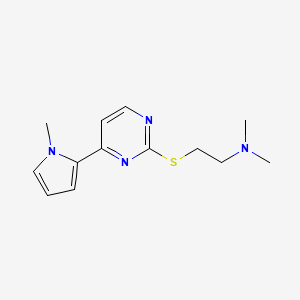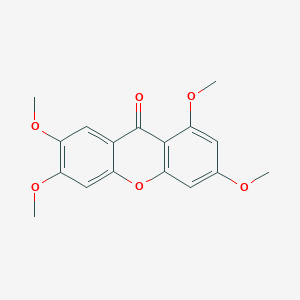![molecular formula C9H13BrO2 B12798300 7-Bromobicyclo[2.2.1]hept-2-yl acetate CAS No. 10389-63-6](/img/structure/B12798300.png)
7-Bromobicyclo[2.2.1]hept-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 110579: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 110579 involves multiple steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of NSC 110579 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: NSC 110579 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification. Conditions such as temperature, solvent, and catalyst choice are crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: In chemistry, NSC 110579 is used as a building block for synthesizing more complex molecules
Biology: Biologically, NSC 110579 is studied for its potential interactions with biological macromolecules. Researchers investigate its binding affinity to proteins, nucleic acids, and other biomolecules to understand its potential as a therapeutic agent or biochemical tool.
Medicine: In medicine, NSC 110579 is explored for its potential therapeutic effects. Studies focus on its ability to modulate biological pathways, inhibit specific enzymes, or interact with cellular receptors. These properties make it a candidate for drug development and disease treatment.
Industry: Industrially, NSC 110579 is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial catalysts, improve the efficiency of chemical reactions, and contribute to the production of high-value chemicals.
作用機序
The mechanism of action of NSC 110579 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
NSC 727357: Another compound studied for its potential therapeutic effects, particularly in cancer treatment.
Paclitaxel: A well-known chemotherapeutic agent with a different mechanism of action but similar applications in cancer therapy.
Uniqueness: NSC 110579 is unique due to its specific chemical structure and properties, which differentiate it from other compounds
Conclusion
NSC 110579 is a compound of significant interest in the scientific community Its unique properties and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study
特性
CAS番号 |
10389-63-6 |
|---|---|
分子式 |
C9H13BrO2 |
分子量 |
233.10 g/mol |
IUPAC名 |
(7-bromo-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C9H13BrO2/c1-5(11)12-8-4-6-2-3-7(8)9(6)10/h6-9H,2-4H2,1H3 |
InChIキー |
DPSPXRTZVZNQIK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC2CCC1C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


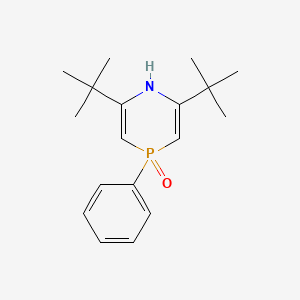
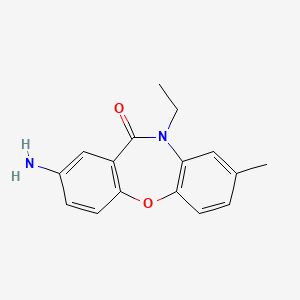
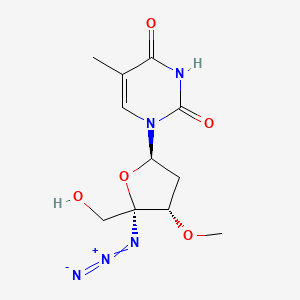
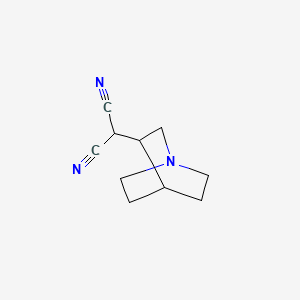
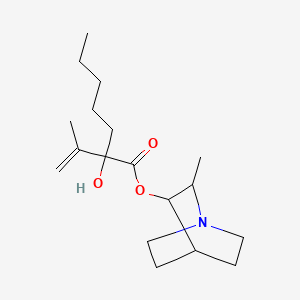

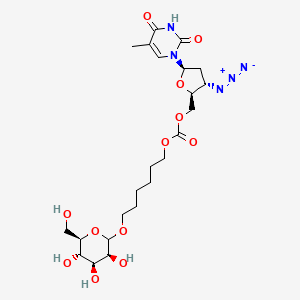
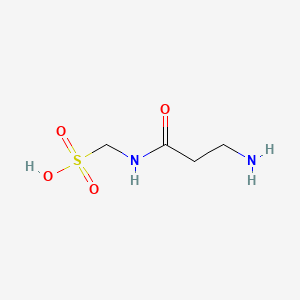
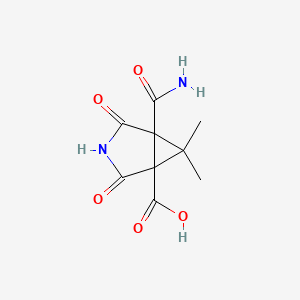
![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
